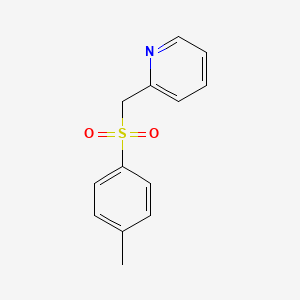

4-Methylphenyl 2-pyridinylmethyl sulfone

Description

Significance of Sulfone Functional Groups in Contemporary Chemical Research

The sulfone functional group (R-S(O)₂-R') is a cornerstone in modern organic and medicinal chemistry due to its unique electronic and structural properties. guidechem.comresearchgate.netnih.gov Molecules containing this moiety have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. researchgate.netresearchgate.net The sulfonyl group is a strong hydrogen bond acceptor and possesses metabolic stability, making it a valuable component in the design of therapeutic agents. nih.gov

In synthetic organic chemistry, sulfones are prized for their versatility. nih.gov The sulfonyl group can act as an electron-withdrawing group, activating adjacent protons and facilitating the formation of carbanions. nih.gov It also functions as a competent leaving group in certain reactions, such as the well-known Ramberg–Bäcklund reaction. nih.gov This dual reactivity allows sulfones to serve as "chemical chameleons," enabling complex molecular transformations and the construction of diverse chemical architectures. nih.gov Furthermore, the stability of the sulfone group allows it to be carried through multi-step syntheses, and its presence can significantly influence the physical and chemical properties of a molecule, including its solubility and reactivity. nih.gov

Role of Pyridine-Containing Moieties in Organic and Medicinal Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery and organic synthesis. researchgate.net Its presence is noted in a vast number of natural products, including vitamins and alkaloids, as well as in a significant percentage of FDA-approved drugs. researchgate.net The nitrogen atom in the pyridine ring imparts unique properties to the molecule; it can act as a hydrogen bond acceptor and a base, which can be crucial for binding to biological targets and for improving the pharmacokinetic properties of a drug, such as solubility and bioavailability. researchgate.net

The versatility of the pyridine moiety extends to its role as a synthetic building block. researchgate.net The ring can be functionalized at various positions, allowing for the creation of a diverse library of compounds with tailored properties. This adaptability makes pyridine derivatives highly sought after in the pharmaceutical, agrochemical, and materials science industries. researchgate.net Their incorporation into a molecule can fundamentally alter its biological activity and physical characteristics. researchgate.net

Structural Classification and Research Rationale for 4-Methylphenyl 2-pyridinylmethyl Sulfone

This compound is an organosulfur compound that integrates the key functional groups discussed above. Its chemical identity is well-defined, as detailed in the table below.

| Property | Value |

| CAS Number | 58414-96-3 |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| Synonyms | 2-(Tosylmethyl)pyridine, 2-[(4-Methylphenyl)sulfonylmethyl]pyridine |

Table 1: Chemical Identification of this compound. guidechem.com

Structurally, the compound is classified as an alkyl aryl sulfone. It features a sulfonyl group as the central linker. One side of the sulfonyl group is attached to a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at the para position, also known as 4-methylphenyl). The other side is connected to a pyridin-2-ylmethyl group, which consists of a pyridine ring attached via a methylene (B1212753) (-CH₂-) bridge.

The rationale for the synthesis and study of a molecule like this compound stems from the principle of molecular hybridization. By combining the well-established pharmacophores of the sulfone group and the pyridine ring, researchers aim to create novel chemical entities with potentially enhanced or unique biological activities. researchgate.netnih.gov The p-tolyl group provides a lipophilic aromatic component, while the methylene spacer introduces conformational flexibility. The pyridine ring offers a site for hydrogen bonding and potential salt formation, which can be critical for receptor interaction and solubility. researchgate.net The investigation of such hybrid molecules is a common strategy in drug discovery to explore new chemical space and develop compounds with improved therapeutic profiles. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)sulfonylmethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNMAZRZCNMQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403549 | |

| Record name | 4-methylphenyl 2-pyridinylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58414-96-3 | |

| Record name | 4-methylphenyl 2-pyridinylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 4 Methylphenyl 2 Pyridinylmethyl Sulfone

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to characterizing the geometry and electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov By optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6–311G(d,p) basis set, key structural and electronic parameters can be determined. researchgate.netresearchgate.net For 4-methylphenyl 2-pyridinylmethyl sulfone, these calculations would yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

Electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity and stability. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity. nih.gov Other calculated parameters, such as the dipole moment, ionization potential, and electron affinity, further characterize the molecule's electronic nature. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | -1025.7 Hartree | Overall thermodynamic stability of the molecule. |

| EHOMO | -6.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.21 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.64 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 4.52 Debye | Measure of the molecule's overall polarity. |

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.govnih.gov For this compound, the key degrees of freedom are the rotations around the single bonds connecting the sulfonyl group to the methylene (B1212753) bridge and the aromatic rings.

The potential energy landscape can be mapped by systematically rotating these bonds and calculating the energy at each step using quantum chemical methods. This analysis reveals the low-energy, preferred conformations. A critical parameter in similar structures, like 4-methylphenyl benzyl (B1604629) sulfone, is the dihedral angle between the two aromatic rings, which was found to be 15.5° in one study. researchgate.net This suggests that a non-planar conformation is likely more stable for this compound as well, as it minimizes steric hindrance between the bulky ring systems. Understanding the preferred conformation is essential, as it dictates how the molecule will interact with other molecules, including biological receptors. nih.gov

Reaction Mechanism Elucidation for Sulfone Formation and Transformation

Sulfones are typically synthesized by the oxidation of the corresponding thioethers (sulfides). wikipedia.orgorganic-chemistry.org In the case of this compound, the precursor would be 4-methylphenyl 2-pyridinylmethyl sulfide (B99878). The oxidation process generally occurs in two steps, with a sulfoxide (B87167) as an intermediate. wikipedia.org

Sulfide to Sulfoxide: The thioether is first oxidized to 4-methylphenyl 2-pyridinylmethyl sulfoxide.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields the final sulfone product.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

Computational chemistry can elucidate the detailed mechanism of this reaction. By modeling the reaction pathway, researchers can calculate the energies of the reactants, the intermediate sulfoxide, transition states, and the final product. This allows for the determination of activation energies for each step, providing insight into the reaction kinetics and the feasibility of the transformation under different conditions. Such studies can confirm the stepwise nature of the oxidation and help in optimizing reaction conditions for improved yield and selectivity.

In Silico Prediction of Molecular Interactions with Biological Targets

The sulfone functional group is a recognized pharmacophore found in numerous approved drugs. rsc.orgresearchgate.nettandfonline.com In silico techniques are invaluable for predicting and analyzing how molecules containing this moiety, such as this compound, might interact with biological targets like enzymes or receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. unar.ac.idresearchgate.net In a typical docking study, the this compound molecule would be placed into the active site of a selected protein target. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. nih.gov

The functional groups of the molecule play distinct roles in binding:

Sulfonyl Group: The two oxygen atoms are strong hydrogen bond acceptors. rsc.org

Pyridine (B92270) Ring: The nitrogen atom can also act as a hydrogen bond acceptor.

Phenyl and Pyridinyl Rings: These can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's active site.

For example, a docking study of a related sulfamoylphenyl derivative into the active site of the COX-2 enzyme revealed key interactions leading to inhibition. researchgate.net Molecular dynamics simulations can further refine these static docking poses, providing information on the stability of the ligand-receptor complex over time in a simulated physiological environment.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Lys72, Asp184 | Hydrogen Bond with Sulfonyl Oxygen |

| 1 | -8.5 | Gln85 | Hydrogen Bond with Pyridine Nitrogen |

| 1 | -8.5 | Phe169, Tyr158 | π-π Stacking with Phenyl/Pyridinyl Ring |

| 1 | -8.5 | Val57, Leu157 | Hydrophobic Interaction |

A pharmacophore model is an abstract representation of the essential molecular features necessary for biological activity. nih.gov For sulfone-containing compounds, these features often include hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov

Based on the structure of this compound, a pharmacophore model can be constructed with the following features:

Two Hydrogen Bond Acceptors: The two sulfonyl oxygen atoms.

One Hydrogen Bond Acceptor: The pyridine nitrogen atom.

Two Aromatic Rings: The p-tolyl and pyridinyl rings.

One Hydrophobic Center: The methyl group on the phenyl ring.

This model can then be used for virtual screening of large chemical databases. The goal is to identify other, structurally different molecules that possess the same pharmacophoric features in a similar spatial arrangement. This approach allows for the rapid identification of new lead compounds that are likely to exhibit similar biological activity, accelerating the early stages of drug discovery.

Exploration of Biological Activities and Molecular Mechanisms of 4 Methylphenyl 2 Pyridinylmethyl Sulfone in Vitro and Preclinical Studies

General Overview of Biological Activities Associated with Sulfone Compounds

The sulfone functional group is a versatile pharmacophore that imparts specific physicochemical properties to molecules, influencing their biological activity. nih.gov Sulfone derivatives have been extensively investigated and have demonstrated a wide spectrum of therapeutic potential. nih.gov This class of organosulfur compounds is noted for its chemical stability and has been integral to the development of drugs for various diseases, including leprosy and dermatitis herpetiformis. researchgate.netnih.gov Researchers have identified numerous biological activities associated with sulfones, including anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antimalarial properties. nih.gov

Anti-inflammatory Potential and Associated Molecular Pathways

Sulfone derivatives have been recognized for their significant anti-inflammatory properties. mdpi.com The mechanisms underlying these effects often involve the modulation of key signaling pathways and enzymes that are central to the inflammatory response.

A variety of sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), in activated macrophages. nih.gov The anti-inflammatory effects of some sulfur-containing compounds are mediated through the regulation of Toll-like receptors (TLRs) and the nuclear factor-kappa B (NF-κB) signaling pathway. koreascience.kr For instance, certain sulfur compounds inhibit the canonical NF-κB pathway by decreasing the phosphorylation of IKKα/β and IκBα. koreascience.kr

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages, are also targeted. nih.gov Some sulfur compounds have been found to inhibit the phosphorylation of p38 and ERK, which are components of the MAPK pathway. nih.gov Studies on specific sulfone derivatives, such as 4,4'-diaminodiphenyl sulfone (dapsone), have demonstrated a reduction in NO production and a modulated output of inflammation-related cytokines in immune cells. researchgate.net

Table 1: Selected Sulfone Compounds with Anti-inflammatory Activity

| Compound Class | Key Findings | Molecular Pathways Implicated | Reference(s) |

| Dimethyl Arylsulfonyl Malonates | Dose-dependent inhibition of NO, TNF-α, and IL-12 production in activated macrophages. | Reduction of iNOS protein expression. | nih.gov |

| Sulfone Triazole | Significantly inhibited production of NO, TNF-α, and IL-12 without cytotoxicity. | Reduction of iNOS protein expression. | nih.gov |

| Styryl Sulfones | Inhibit neuroinflammatory responses and oxidative stress. | Inhibition of p38 MAPK activation and the NF-κB-mediated pathway. | nih.gov |

| Dapsone | Decreased production of TNF-α and IL-10; decreased NO production in LPS-treated spleen cells. | Modulation of cytokine production. | researchgate.netmdpi.com |

| 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives | Showed good anti-inflammatory activity with high selectivity towards COX-2. | COX-2 Inhibition. | mdpi.com |

Antimicrobial and Antifungal Investigations (In Vitro)

The antimicrobial and antifungal potential of sulfone compounds is well-established through numerous in vitro studies. These compounds exhibit activity against a range of pathogenic bacteria and fungi.

For antibacterial action, sulfone derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria. acs.org For example, certain mono sulfonyl-p-(methylamino)phenol derivatives were found to be more active against Staphylococcus aureus (Gram-positive) than Escherichia coli (Gram-negative). acs.org The antibacterial activity of some vinyl sulfones is thought to involve the conjugation with sulfhydryl groups in bacterial proteins. mdpi.com Nitrile-substituted vinyl phenyl sulfones, for instance, have demonstrated potent activity against methicillin-susceptible S. aureus and methicillin-resistant S. aureus (MRSA) USA300 strain, with MIC values as low as 1.875 µg/mL and 3.75 µg/mL, respectively. mdpi.com

In the realm of antifungal research, sulfones have shown promise against various fungal pathogens, particularly Candida species. researchgate.net Novel sulfonyl hydrazone derivatives have demonstrated a broad spectrum of activity with MIC values ranging from 4 μg/ml to 64 μg/ml and have been shown to inhibit fungal biofilm formation. nih.gov The antifungal mechanism may involve the suppression of adherence and hyphal formation in Candida albicans. nih.gov Some studies have reported that certain sulfone compounds exhibit minimal fungicidal concentrations (MFC) against C. albicans as low as 0.25 μg/mL in in vitro tests. nih.gov

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Sulfone Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC/MFC) | Reference(s) |

| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | S. aureus, MRSA USA300 | MIC: 1.875 µg/mL (S. aureus), 3.75 µg/mL (MRSA) | mdpi.com |

| Phthalyl substituted aryl sulphones | E. coli, S. aureus, S. typhii, A. niger, Penicillium sp., C. albicans | Showed antibacterial and antifungal activity. | nih.gov |

| Sulfonyl hydrazones | Candida strains | MIC: 4 to 64 μg/ml | nih.gov |

| 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone | C. albicans | MFC: 0.25 μg/mL | nih.gov |

Anticancer and Antiproliferative Mechanisms (In Vitro)

Sulfone-containing molecules have emerged as a significant class of compounds with potential anticancer and antiproliferative activities. nih.gov Their mechanisms of action are diverse and often involve the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov

In vitro studies have shown that various sulfone derivatives can inhibit the proliferation of a range of human cancer cell lines, including those from breast, liver, and prostate cancers, as well as leukemia. nih.govnih.govnih.gov For instance, certain benzyl (B1604629) naphthyl sulfone derivatives demonstrated potent antineoplastic activity at nanomolar concentrations against HeLa, MCF-7, HepG2, and SCC-15 cell lines, with relatively low toxicity to normal cells. researchgate.net The underlying mechanism for some of these compounds involves the induction of apoptosis through the p53-Bcl-2-Bax signaling pathway. researchgate.net

Other sulfone derivatives have been found to arrest the cell cycle at different phases. Dimethyl arylsulfonyl malonates were observed to arrest mitogen-stimulated spleen cells in the G0/G1 stage, while other sulfone-triazole compounds blocked the same cells in the G2/M phase. nih.gov A study on 1-(phenylmethyl)-4,7,10-tris-[(4'methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane in Tmolt3 leukemic cells revealed that it inhibited key enzymes in the purine (B94841) pathway, leading to a significant reduction in both RNA and DNA synthesis and ultimately causing DNA fragmentation. nih.gov

Table 3: Anticancer and Antiproliferative Activity of Selected Sulfone Compounds

| Compound/Derivative | Cancer Cell Line(s) | Key Mechanism(s) | IC50/Effect | Reference(s) |

| Benzyl naphthyl sulfone derivatives | HeLa, MCF-7, HepG2, SCC-15 | Induction of apoptosis via p53-Bcl-2-Bax pathway. | Nanomolar activity. | researchgate.net |

| Tetrasubstituted pyrimidine (B1678525) derivatives with methyl phenyl sulfone | MGC-803, Eca-109, PC-3, MCF-7 | Inhibition of colony formation and migration, cell cycle arrest at G0/G1, induction of apoptosis. | IC50 of 2.98 µM on MGC-803 for compound 27g. | nih.gov |

| 5-Nitrothiazole sulfone series | HepG2 (human liver cancer) | Selective antiproliferative activity. | Promising activity observed. | nih.gov |

| 1-(phenylmethyl)-4,7,10-tris-[(4'methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | Tmolt3 (leukemia) | Inhibition of purine pathway enzymes, reduction in RNA/DNA synthesis, DNA fragmentation. | Potent cytotoxicity. | nih.gov |

Anti-HIV and Antimalarial Activities (In Vitro)

The sulfone moiety is present in several compounds investigated for their activity against infectious diseases, including HIV and malaria.

Anti-HIV Activity: Diaryl sulfones represent a chemical class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com In vitro studies have shown that these compounds can prevent HIV-1 replication and the cytopathic effects induced by the virus in human lymphoblastoid cells. mdpi.com The development of sulfone-containing compounds continues to be an area of interest in the search for new anti-HIV drugs. For instance, sulfated polysaccharides have demonstrated the ability to inhibit HIV-1-induced syncytia formation, suggesting they can prevent the virus from entering target cells and spreading from cell to cell.

Antimalarial Activity: Sulfone derivatives have also been evaluated for their efficacy against the malaria parasite, Plasmodium falciparum. nih.gov Synthetic sulfone endoperoxides have exhibited in vitro antimalarial activity comparable to that of artemisinin. nih.gov Research into 1,2,4-trioxanes containing sulfide (B99878) and sulfone groups has shown that while some sulfide derivatives had poor oral antimalarial activity, their corresponding sulfone counterparts showed improved, albeit moderate, activity. In other studies, aromatic groups such as sulfones and sulfoxides have been incorporated into molecules designed to inhibit Plasmodium phosphatidylinositol 4-kinase (PfPI4K), a key enzyme for the parasite, leading to compounds with improved antimalarial activity.

Table 4: In Vitro Anti-HIV and Antimalarial Activity of Selected Sulfone-Containing Compounds

| Activity | Compound Class/Derivative | Target/Mechanism | Key Findings | Reference(s) |

| Anti-HIV | Diaryl sulfones | HIV-1 Reverse Transcriptase | Prevents HIV-1 replication and virus-induced cell killing. | mdpi.com |

| Anti-HIV | Sulfated Polysaccharides | Virus entry/cell-to-cell transmission | Inhibit HIV-1-induced syncytia formation. | |

| Antimalarial | Sulfone endoperoxides | Plasmodium falciparum | Activity comparable to artemisinin. | nih.gov |

| Antimalarial | Sulfone-substituted 1,2,4-trioxanes | Plasmodium berghei (in vivo) | Improved activity over corresponding sulfides. | |

| Antimalarial | Imidazo[4,5-c]quinolin-2-one with sulfone group | Plasmodium PI4K | Retained potent inhibition of PvPI4K. |

Antiparasitic Evaluations (e.g., Anti-trypanosomal)

Beyond malaria, sulfone-containing compounds have been investigated for their activity against other parasites, notably trypanosomes, the causative agents of diseases like Human African Trypanosomiasis (HAT).

Vinyl sulfone-based compounds have been explored as inhibitors of trypanosomal cysteine proteases, such as rhodesain, which are essential for the parasite's survival. While a clear correlation between enzyme inhibition and parasite growth inhibition is not always observed, some vinyl sulfone compounds have been found to selectively inhibit the growth of Trypanosoma brucei. Fexinidazole, a drug used to treat HAT, is metabolized into sulfoxide (B87167) and sulfone derivatives, which are responsible for its antitrypanosomal effects. mdpi.com It is proposed that these metabolites are reduced by a parasite-specific enzyme to generate reactive species that damage the parasite's DNA and proteins. mdpi.com

Table 5: Antiparasitic Activity of Selected Sulfone Compounds

| Compound Class | Target Parasite | Proposed Mechanism | Key Findings | Reference(s) |

| Vinyl sulfone-based compounds | Trypanosoma brucei | Covalent inhibition of cysteine protease (rhodesain). | Selective inhibition of T. brucei growth. | |

| Fexinidazole metabolites (including sulfone) | Trypanosoma brucei gambiense | Reduction by parasite NTR to form reactive metabolites. | Metabolites are responsible for the antitrypanosomal effects. | mdpi.com |

Potential as Pesticidal Agents (In Vitro)

The biological activity of sulfone derivatives extends to the field of agriculture, where they have been developed as pesticidal agents, including insecticides and acaricides.

Sulfone compounds have been utilized in the development of agrochemicals for decades, with examples including insecticides like aldicarb-sulfone and fungicides like oxycarboxin. More recent research focuses on designing novel sulfone derivatives with improved efficacy. For instance, a series of new sulfone compounds designed through scaffold hopping demonstrated outstanding larvicidal activity against key pests such as Spodoptera litura, with some compounds exceeding the potency of the commercial insecticide fluralaner. The inclusion of a sulfonyl group is a strategy used to enhance the biological activity and optimize the pharmacokinetic profile of potential new insecticides. Furthermore, fipronil (B1672679), a broad-spectrum insecticide, is metabolized to fipronil sulfone, which is also a potent bioactive compound.

Table 6: Pesticidal Activity of Selected Sulfone Compounds

| Compound/Derivative | Target Pest(s) | Activity (LC50) | Key Findings | Reference(s) |

| Novel sulfone compounds (e.g., W-27, W-29) | Spodoptera litura | LC50 = 0.1205 mg/L (W-27), 0.1262 mg/L (W-29) | More potent than the positive control fluralaner. | |

| Fipronil sulfone | Various insects | Potent insecticide | Major metabolite of fipronil with significant biological activity. | |

| Sulfilimine/Sulfoximine/Sulfone-based anthranilic diamides | Spodoptera litura larvae | Good activity, high inhibition of feeding behaviors. | Highly sensitive and functional group-specific insecticidal activities. |

Identification of Specific Molecular Targets and Binding Modes

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a cell. Research into 4-methylphenyl 2-pyridinylmethyl sulfone and its analogs has begun to elucidate these interactions, with a focus on enzyme inhibition, effects on transcription factors, and modulation of key signaling cascades.

While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential enzyme inhibitory activities. The sulfone moiety is a key structural feature in many enzyme inhibitors.

Cysteine Proteases: The vinyl sulfone group, a related functional moiety, is a known covalent modifier of cysteine residues, which are often found in the active sites of proteases. Peptidyl vinyl sulfones have been identified as irreversible inhibitors of cysteine proteases, such as those from the parasite Trypanosoma cruzi and the human cathepsins B and L, which are implicated in cancer progression. This inhibitory mechanism involves the nucleophilic attack of the active site cysteine on the vinyl group, leading to the formation of a stable covalent bond.

Kinases: The sulfone group is also present in numerous kinase inhibitors. For instance, certain vinyl sulfone derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in cancer therapy, and its inhibition can block signaling pathways that promote cell proliferation and survival. Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), which share the 4-methylphenyl group, have shown potent inhibition of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). Furthermore, optimization of 4-phenylamino-3-quinolinecarbonitriles, where various substitutions on the phenyl ring influence activity, has led to potent Src kinase inhibitors. Specifically, the replacement of a morpholine (B109124) group with a 4-methylpiperazine group resulted in a compound with an IC50 of 1.2 nM against Src.

Tubulin: Although direct inhibition of tubulin polymerization by this compound has not been reported, the broader class of alkenyldiarylmethanes (ADAMs), which share some structural similarities, have been investigated. While ADAMs are generally poor inhibitors of tubulin polymerization, certain cytotoxic analogs have been shown to inhibit tubulin assembly with IC50 values in the low micromolar range and interfere with the binding of colchicine (B1669291) to tubulin.

The modulation of transcription factors presents a crucial mechanism for altering gene expression and cellular behavior. While direct interactions of this compound with transcription factors have not been explicitly detailed in available research, the chemical modulation of these proteins is a significant area of therapeutic interest. Small molecules can influence transcription factor activity through various mechanisms, including the disruption of protein-protein interactions necessary for their function or by interfering with their binding to DNA. Given the diverse biological activities of sulfone-containing compounds, it is plausible that derivatives of this compound could be designed to interact with specific transcription factors, though this remains an area for future investigation.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and other diseases, making it a prime target for therapeutic intervention.

Numerous inhibitors of the PI3K/Akt/mTOR pathway have been developed, and many of these are heterocyclic compounds. While there is no direct evidence of this compound modulating this pathway, its structural components, particularly the pyridine (B92270) ring, are found in various PI3K inhibitors. For example, 4-morpholino-2-phenylquinazolines and their derivatives have been evaluated as inhibitors of the p110α isoform of PI3K. The thieno[3,2-d]pyrimidine (B1254671) derivative within this class demonstrated potent and selective inhibition of p110α with an IC50 value of 2.0 nM. Dual inhibitors that target both PI3K and mTOR have also shown significant efficacy in preclinical models of lymphoma. These findings suggest that the this compound scaffold could potentially be modified to target components of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) of this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of more potent and selective therapeutic agents. For this compound, SAR studies would involve systematically modifying its different components—the 4-methylphenyl ring, the sulfone linker, and the 2-pyridinylmethyl group—to assess the impact on biological efficacy.

Although specific SAR data for this compound is not extensively available, general principles can be inferred from related classes of compounds.

For inhibitors of Src kinase based on a 4-anilino-quinoline scaffold, modifications to the aniline (B41778) ring significantly impact potency. For example, the introduction of 2,4-dichloro-5-methoxy substituents on the aniline ring enhances inhibitory activity. Similarly, in a series of 4-phenylaminoquinazolines targeting the EGFR tyrosine kinase, small lipophilic electron-withdrawing groups at the 3-position of the phenyl ring led to increased potency. These examples highlight the importance of the electronic and steric properties of substituents on the phenyl ring for kinase inhibition.

The nature of the substituent on the nitrogen-containing ring also plays a critical role. In the pyrovalerone analog series, changing the five-membered pyrrolidine (B122466) ring to a six-membered piperidine (B6355638) ring resulted in a substantial loss of binding affinity at monoamine transporters.

The following table summarizes the impact of substituent modifications on the biological efficacy of related compound classes, which can provide a framework for future SAR studies on this compound derivatives.

| Compound Class | Modification | Impact on Biological Efficacy |

| 4-Anilino-quinolines (Src Inhibitors) | 2,4-dichloro-5-methoxy on aniline | Increased potency |

| 4-Phenylaminoquinazolines (EGFR Inhibitors) | 3-bromo on phenyl | Increased potency |

| Pyrovalerone Analogs (DAT/NET Inhibitors) | Pyrrolidine to piperidine | Decreased affinity |

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

In the context of compounds related to this compound, several bioisosteric replacements have been explored. For example, in the development of ligands for nicotinic cholinergic receptors, the isoxazole (B147169) heterocycle in (3-methyl-5-isoxazolyl)methylene-azacyclic compounds was replaced with pyridine, oxadiazole, or an acyl group. This led to a range of affinities, from high (IC50 = 2.0 nM) to moderate.

Another example can be seen in the development of novel anti-inflammatory agents, where the bioisosteric replacement of a carbon atom with a sulfur atom in a triazinoquinazoline system led to a decrease in affinity for COX-1, as predicted by in silico studies. However, the replacement of a methylthiopropionate fragment with an ethylthioacetate group resulted in significant anti-inflammatory activity, comparable to the reference drug diclofenac. These examples demonstrate that bioisosteric replacements can have profound and sometimes unpredictable effects on target affinity and biological activity.

The table below illustrates the effects of bioisosteric replacements on target affinity in related compound series.

| Original Compound Class | Bioisosteric Replacement | Effect on Target Affinity |

| (3-methyl-5-isoxazolyl)methylene-azacyclic compounds | Isoxazole replaced with pyridine, oxadiazole, or acyl group | Varied affinities for nicotinic receptors (IC50 from 2.0 nM to >1000 nM) |

| Triazinoquinazolines | Carbon replaced with sulfur | Decreased in silico affinity for COX-1 |

Future Perspectives and Advanced Research Avenues for 4 Methylphenyl 2 Pyridinylmethyl Sulfone

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 4-Methylphenyl 2-pyridinylmethyl sulfone and its analogs is poised to embrace principles of green and sustainable chemistry. Traditional methods for creating unsymmetrical sulfones often rely on the oxidation of corresponding sulfides or the reaction of sulfinate salts with electrophiles. While effective, these methods can involve harsh reagents and generate significant waste.

Emerging research focuses on the development of more atom-economical and environmentally benign synthetic routes. These include:

Catalytic C-H Functionalization: Direct, transition-metal-catalyzed C-H sulfonylation of pyridine (B92270) and toluene (B28343) derivatives presents a highly efficient route, minimizing pre-functionalization steps.

Photoredox Catalysis: Visible-light-mediated reactions offer a mild and powerful tool for forging the crucial carbon-sulfur bonds, often under ambient conditions. nih.gov

Electrochemical Synthesis: Utilizing electricity as a clean reagent to drive the formation of the sulfone bridge is a promising avenue for sustainable production. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

These advanced methodologies aim to not only improve the efficiency of synthesizing this compound but also to facilitate the creation of diverse libraries of related compounds for further investigation.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of bioactive molecules. For this compound, these approaches can provide profound insights into its structure-activity relationships (SAR) and guide the design of next-generation derivatives with enhanced properties.

Key computational strategies include:

Molecular Docking: Simulating the interaction of this compound with the active sites of various biological targets can help identify potential mechanisms of action and predict binding affinities. This in silico screening can prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of sulfone derivatives with their biological activities, QSAR models can be developed to predict the potency of novel, unsynthesized compounds. mdpi.comresearchgate.netmdpi.com This allows for the rational design of molecules with improved efficacy.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its analogs behave within a biological environment, offering insights into their conformational flexibility and interactions with target proteins over time.

These computational methods will be instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds derived from the this compound scaffold.

Investigation of Underexplored Biological Targets for Sulfone-Containing Compounds

The sulfone moiety is a key pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. researchgate.netdrugdiscoverynews.com While the biological profile of this compound itself is not extensively characterized in publicly available literature, the general class of sulfones provides a fertile ground for exploring novel therapeutic applications.

Future research should focus on screening this compound and its derivatives against a range of underexplored biological targets. Potential areas of investigation include:

Enzyme Inhibition: Many sulfone-containing molecules act as enzyme inhibitors. Investigating the inhibitory potential of this compound against kinases, proteases, and other enzyme classes implicated in disease could unveil new therapeutic opportunities. Vinyl sulfones, for instance, are known to act as covalent inhibitors of cysteine proteases. researchgate.net

Modulation of Protein-Protein Interactions: The rigid and defined three-dimensional structure of the this compound scaffold may be suitable for disrupting pathological protein-protein interactions, a challenging but increasingly important area of drug discovery.

Ion Channel Modulation: The influence of sulfone-containing compounds on the function of various ion channels is an area that warrants further exploration for potential applications in neurological and cardiovascular diseases.

A systematic biological screening approach, coupled with the computational methods described above, will be crucial in identifying and validating novel biological targets for this class of compounds.

Integration with Chemical Biology Tools and Probe Development

Chemical biology utilizes small molecules to study and manipulate biological systems. This compound and its derivatives can be valuable tools in this field through their development as chemical probes.

Key avenues for exploration include:

Design of Activity-Based Probes (ABPs): By incorporating a reactive "warhead" and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) onto the this compound scaffold, ABPs can be designed to covalently label specific enzyme targets within a complex biological sample. This can aid in target identification and validation.

Development of Photoaffinity Probes: Introducing a photoreactive group would allow for the light-induced covalent crosslinking of the probe to its biological target, facilitating the identification of binding partners.

Fluorescent Probes: Functionalizing the core structure with a fluorescent dye could enable the visualization of the compound's subcellular localization and its interaction with biological targets in living cells using advanced microscopy techniques.

The development of such chemical biology tools derived from this compound will not only advance our understanding of its own biological activities but also provide powerful reagents for the broader study of cellular processes.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-methylphenyl 2-pyridinylmethyl sulfone, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via oxidation of its thioglycoside precursor. For example, urea–hydrogen peroxide (UHP) systems oxidize sulfur-containing intermediates to sulfones, but yields are often moderate (e.g., ~50–60%) due to sulfone instability under prolonged reaction conditions . Key factors affecting yields include:

-

Oxidant selection : UHP is milder than meta-chloroperbenzoic acid (mCPBA), reducing over-oxidation.

-

Reaction time : Shorter durations (1.5–2 hours) minimize decomposition.

-

Temperature : Room temperature is preferred to avoid side reactions.

-

Substrate electronics : Electron-rich aryl groups enhance oxidation efficiency.

Oxidant Time (h) Yield (%) Byproducts UHP 1.5 58 Sulfoxide (15%) mCPBA 3.0 62 Degraded products (20%)

Q. What spectroscopic and chromatographic methods are recommended for characterizing sulfone derivatives?

- Methodological Answer :

- NMR : H and C NMR identify sulfone group resonance (~3.1–3.3 ppm for methylsulfonyl protons).

- HPLC : Use a C18 column with methanol-buffer mobile phases (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate, pH 4.6) for purity analysis .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNOS: calc. 256.0743, obs. 256.0745).

Q. What safety protocols are critical when handling sulfone intermediates?

- Methodological Answer :

- Waste Management : Segregate sulfone-containing waste and use professional disposal services to avoid environmental contamination .

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers optimize sulfone synthesis to mitigate instability and improve yields?

- Methodological Answer :

- Stabilizing Agents : Add radical scavengers (e.g., BHT) to inhibit decomposition.

- In Situ Monitoring : Use TLC or inline IR to terminate reactions at sulfone maxima.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize sulfone intermediates better than THF .

- Data Contradiction Analysis : Conflicting yields in literature (e.g., 50% vs. 70%) may arise from differences in substrate purity or moisture-sensitive oxidants. Pre-drying solvents and substrates can resolve discrepancies.

Q. What mechanistic insights explain the sulfone group's role in biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the sulfone with sulfoxide or thioether groups to assess bioactivity changes.

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to identify sulfone-specific binding motifs .

- In Vitro Assays : Test antifungal activity against Candida spp. using broth microdilution (MIC values) and biofilm inhibition assays .

Q. How can contradictory data on sulfone stability under acidic/basic conditions be resolved?

- Methodological Answer :

-

Accelerated Stability Studies : Incubate the compound at varying pH (1–14) and temperatures (25–60°C). Monitor degradation via HPLC and identify products via LC-MS.

-

Mechanistic Probes : Use O-labeled water to trace hydrolysis pathways. Methionine sulfone stability studies suggest performic acid oxidation stabilizes sulfones against acid hydrolysis .

pH Temperature (°C) Degradation Half-Life (h) 2.0 37 48 7.4 37 120 10.0 37 72

Q. What strategies address discrepancies in sulfone reactivity across substituted aryl groups?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-S bond cleavage).

- Computational Modeling : DFT calculations predict transition-state energies for substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.